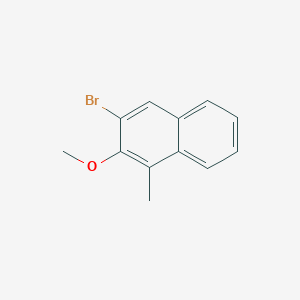
3-Bromo-2-methoxy-1-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxy-1-methylnaphthalene is an organic compound with the molecular formula C12H11BrO . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-1-methylnaphthalene typically involves the bromination of 2-methoxy-1-methylnaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methoxy-1-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed
Major Products
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include naphthoquinones or naphthaldehydes.
Applications De Recherche Scientifique
3-Bromo-2-methoxy-1-methylnaphthalene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various organic reactions.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methoxy-1-methylnaphthalene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but lacks the methoxy group.
2-Bromo-1-methoxynaphthalene: Similar structure but with different substitution pattern.
3-Bromo-1-methylnaphthalene: Similar structure but lacks the methoxy group .
Uniqueness
3-Bromo-2-methoxy-1-methylnaphthalene is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H11BrO |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
3-bromo-2-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-8-10-6-4-3-5-9(10)7-11(13)12(8)14-2/h3-7H,1-2H3 |
Clé InChI |
LBVVZWGAHFUIRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C12)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



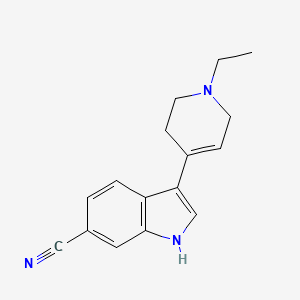
![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)
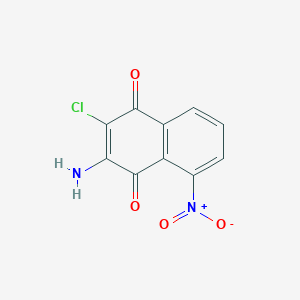



![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
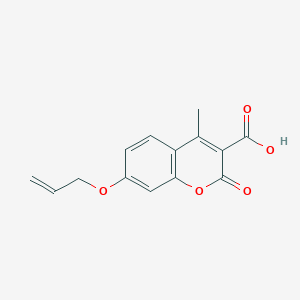

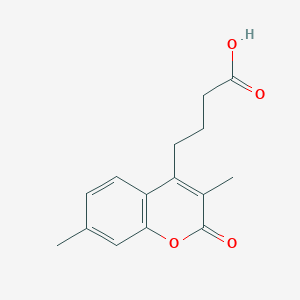
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
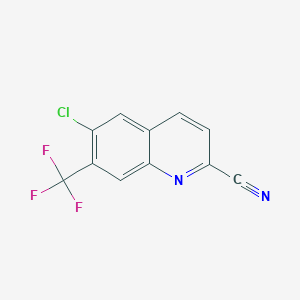
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
